molecular formula C30H22N2 B3164994 9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl- CAS No. 894791-48-1

9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-

Cat. No.: B3164994
CAS No.: 894791-48-1
M. Wt: 410.5 g/mol
InChI Key: RGBAUXKZERDPIH-UHFFFAOYSA-N
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Description

9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- is a complex organic compound that belongs to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring . This particular compound is notable for its unique structural features, which include a biphenyl group and a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- typically involves multi-step organic reactions. One common method involves the initial formation of the carbazole core, followed by functionalization at specific positions to introduce the biphenyl and phenyl groups. The synthesis may include steps such as:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to handle the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives .

Mechanism of Action

The mechanism of action of 9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- is unique due to the presence of both biphenyl and phenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-phenyl-9-(4-phenylphenyl)carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2/c1-3-9-22(10-4-1)23-15-18-26(19-16-23)32-29-14-8-7-13-27(29)28-21-25(17-20-30(28)32)31-24-11-5-2-6-12-24/h1-21,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAUXKZERDPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731070
Record name 9-([1,1'-Biphenyl]-4-yl)-N-phenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894791-48-1
Record name 9-([1,1'-Biphenyl]-4-yl)-N-phenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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